

chemical structure and properties of Dibekacin sulfate

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Compound of Interest

Compound Name: *Dibekacin*

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An In-depth Technical Guide to Dibekacin Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibekacin sulfate is a semi-synthetic aminoglycoside antibiotic derived from kanamycin B. It is recognized for its broad-spectrum activity against a variety of pathogenic bacteria, including strains resistant to other aminoglycosides. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, antibacterial activity, and synthesis of **Dibekacin** sulfate, tailored for professionals in the fields of pharmaceutical research and development.

Chemical Structure and Properties

Dibekacin is a kanamycin derivative, specifically 3',4'-dideoxykanamycin B. The absence of the hydroxyl groups at the 3' and 4' positions enhances its resistance to certain bacterial inactivating enzymes.

Chemical Structure of **Dibekacin**

 Chemical Structure of Dibekacin

Image Credit: Wikimedia Commons

Physicochemical Properties of Dibekacin Sulfate

The following table summarizes the key physicochemical properties of **Dibekacin** sulfate. These properties are crucial for its formulation, delivery, and pharmacokinetic profiling.

Property	Value	References
CAS Number	58580-55-5	[1][2][3]
Molecular Formula	$C_{18}H_{37}N_5O_8 \cdot xH_2SO_4$	[3][4][5]
Molecular Weight	549.59 g/mol (sulfate salt)	[2][3]
Appearance	White to yellowish-white powder	[6]
Solubility	Very soluble in water; Practically insoluble in ethanol (95%) and diethyl ether	[6]
Boiling Point	727.7 °C at 760 mmHg	[5]
Flash Point	393.9 °C	[5]
Density	1.46 g/cm ³	[5]

Mechanism of Action

Dibekacin sulfate exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria.[1][7] This process involves a series of steps that ultimately lead to cell death.

Ribosomal Binding and Inhibition of Protein Synthesis

The primary target of **Dibekacin** is the bacterial 30S ribosomal subunit.[1][7] The binding of the antibiotic to a specific site on the 16S rRNA within the 30S subunit interferes with the translation process in several ways:

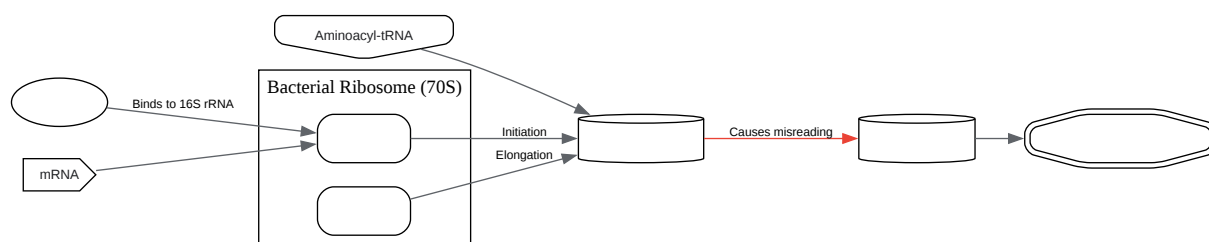
- **Inhibition of Initiation Complex Formation:** **Dibekacin** can block the formation of the initiation complex, which is the first step in protein synthesis.[7]

- **mRNA Misreading:** The binding of **Dibekacin** induces a conformational change in the ribosome, leading to the misreading of the mRNA codon by the aminoacyl-tRNA. This results in the incorporation of incorrect amino acids into the growing polypeptide chain.[1]
- **Disruption of Polysomes:** The accumulation of non-functional proteins and the disruption of the ribosomal cycle lead to the breakdown of polysomes into non-functional monosomes.

This cascade of events results in the production of aberrant, non-functional proteins and ultimately leads to bacterial cell death.

Signaling Pathway of Dibekacin's Action

The following diagram illustrates the mechanism of action of **Dibekacin** sulfate at the bacterial ribosome.



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Caption: Mechanism of action of **Dibekacin** sulfate.

Antibacterial Activity

Dibekacin sulfate demonstrates potent activity against a broad range of Gram-positive and Gram-negative bacteria. Its efficacy against strains resistant to other aminoglycosides, such as those producing aminoglycoside-modifying enzymes, makes it a valuable therapeutic agent.[8]

Minimum Inhibitory Concentrations (MICs)

The following table presents the MIC values of **Dibekacin** against various clinically relevant bacterial strains. The MIC is defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Bacterial Species	Strain	MIC (µg/mL)	Reference
Escherichia coli	Various clinical isolates	0.25 - 8	[8]
Klebsiella pneumoniae	Various clinical isolates	0.25 - 8	[8]
Pseudomonas aeruginosa	Various clinical isolates	0.25 - >16	[8]
Staphylococcus aureus (MRSA)	Various clinical isolates	≤ 4	[9]
Enterobacter spp.	Various clinical isolates	0.25 - 8	[8]
Acinetobacter baumannii	Various clinical isolates	MIC ₅₀ : 2	[9]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

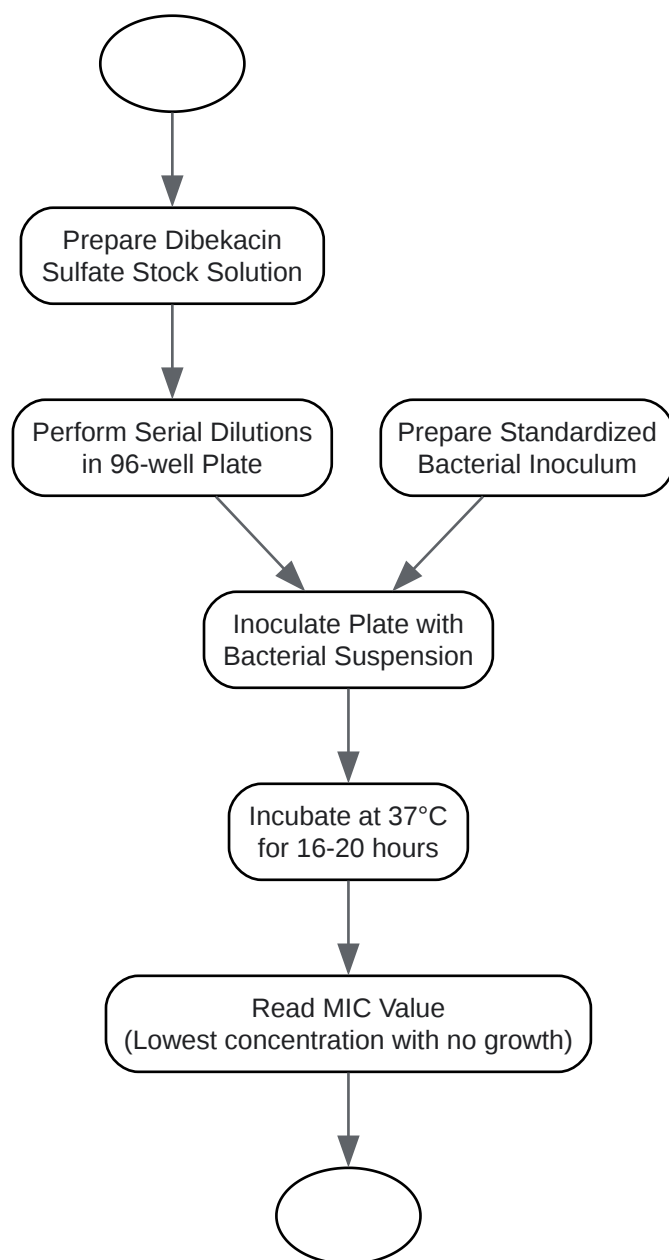
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[10][11]

Methodology:

- Preparation of **Dibekacin** Sulfate Stock Solution: Prepare a stock solution of **Dibekacin** sulfate in sterile cation-adjusted Mueller-Hinton Broth (CAMHB).
- Serial Dilutions: Perform two-fold serial dilutions of the **Dibekacin** sulfate stock solution in a 96-well microtiter plate to achieve a range of desired concentrations.

- **Bacterial Inoculum Preparation:** Culture the test bacterium overnight and then dilute the culture in CAMHB to a standardized concentration of approximately 5×10^5 CFU/mL.
- **Inoculation:** Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted **Dibekacin** sulfate. Include a growth control well (bacteria without antibiotic) and a sterility control well (broth only).
- **Incubation:** Incubate the microtiter plate at 35-37°C for 16-20 hours.
- **MIC Determination:** The MIC is the lowest concentration of **Dibekacin** sulfate at which there is no visible growth of the bacterium.

Experimental Workflow for MIC Determination



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Caption: Workflow for MIC determination.

Synthesis of Dibekacin Sulfate

Dibekacin is synthesized from kanamycin B through a multi-step chemical process.^{[12][13]} The key transformation is the deoxygenation at the 3' and 4' positions of the kanamycin B molecule.

Synthetic Pathway Overview

A general synthetic route involves the following key steps:

- Protection of Amino and Hydroxyl Groups: The amino and specific hydroxyl groups of kanamycin B are protected using appropriate protecting groups to ensure regioselectivity in the subsequent reactions.
- Formation of a Double Bond: The 3' and 4'-hydroxyl groups are eliminated to form a double bond between these two positions.
- Reduction of the Double Bond: The double bond is then catalytically hydrogenated to yield the 3',4'-dideoxy derivative.
- Deprotection: The protecting groups are removed to yield **dibekacin**.
- Sulfate Salt Formation: The final step involves the formation of the sulfate salt to enhance stability and solubility.

Logical Relationship in Dibekacin Synthesis



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Caption: Logical flow of **Dibekacin** synthesis.

Safety and Handling

Dibekacin sulfate is a potent pharmaceutical compound and should be handled with appropriate safety precautions.^{[14][15]}

- Toxicity: Like other aminoglycosides, **Dibekacin** sulfate can exhibit nephrotoxicity and ototoxicity, particularly with prolonged use or at high doses.^[1] The LD50 (intraperitoneal, rat) is reported as 799 mg/kg.^{[4][5]}

- Handling: Use personal protective equipment (PPE), including gloves, lab coat, and eye protection, when handling the compound.[15] Work in a well-ventilated area to avoid inhalation of the powder.[15]
- Storage: Store **Dibekacin** sulfate in a tightly sealed container in a cool, dry place, protected from light.[2]

Conclusion

Dibekacin sulfate remains an important antibiotic in the clinical setting, particularly for infections caused by multidrug-resistant bacteria. Its unique chemical structure confers advantages over older aminoglycosides. A thorough understanding of its chemical and biological properties, as detailed in this guide, is essential for its effective use in research, drug development, and clinical practice.

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